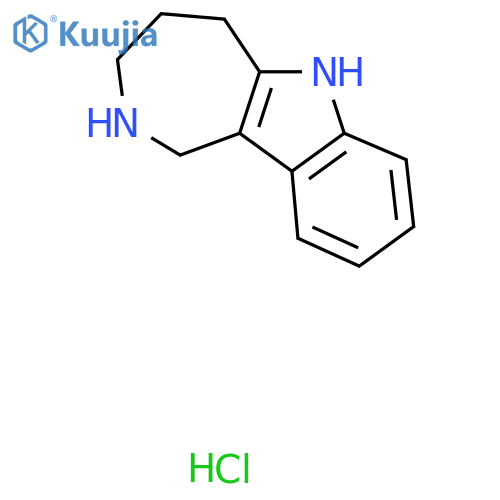

Cas no 1803607-15-9 (1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride)

1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

- 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride

- 1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole hydrochloride

- Z2519037603

- 1803607-15-9

- E81484

- AS-83994

- EN300-188335

- Z2517097682

- AKOS026742060

- CS-0128583

- 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indolehydrochloride

- 1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride

-

- インチ: 1S/C12H14N2.ClH/c1-2-5-11-9(4-1)10-8-13-7-3-6-12(10)14-11;/h1-2,4-5,13-14H,3,6-8H2;1H

- InChIKey: AOGDPVDTQIUKDF-UHFFFAOYSA-N

- ほほえんだ: Cl.N1C2C=CC=CC=2C2CNCCCC1=2

計算された属性

- せいみつぶんしりょう: 222.0923762g/mol

- どういたいしつりょう: 222.0923762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 205

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.8

1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-188335-0.5g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 0.5g |

$735.0 | 2023-11-13 | |

| TRC | H326320-100mg |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride |

1803607-15-9 | 100mg |

$ 365.00 | 2022-06-04 | ||

| Enamine | EN300-188335-5.0g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 5g |

$2732.0 | 2023-06-08 | ||

| Enamine | EN300-188335-1.0g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 1g |

$943.0 | 2023-06-08 | ||

| Enamine | EN300-188335-0.05g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 0.05g |

$218.0 | 2023-11-13 | |

| Enamine | EN300-188335-0.25g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 0.25g |

$466.0 | 2023-11-13 | |

| 1PlusChem | 1P01BG9S-5g |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 5g |

$3439.00 | 2023-12-20 | |

| 1PlusChem | 1P01BG9S-500mg |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 500mg |

$971.00 | 2023-12-20 | |

| 1PlusChem | 1P01BG9S-50mg |

1H,2H,3H,4H,5H,6H-AZEPINO[4,3-B]INDOLE HYDROCHLORIDE |

1803607-15-9 | 90% | 50mg |

$373.00 | 2025-03-19 | |

| 1PlusChem | 1P01BG9S-100mg |

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride |

1803607-15-9 | 90% | 100mg |

$465.00 | 2023-12-20 |

1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochlorideに関する追加情報

Introduction to 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride (CAS No. 1803607-15-9)

1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride (CAS No. 1803607-15-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique azepino-indole scaffold. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various biological and therapeutic applications.

The molecular structure of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride is composed of a fused ring system that includes an azepine ring and an indole ring. This intricate architecture confers the compound with a range of biological activities, including potential anti-inflammatory, analgesic, and neuroprotective properties. Recent studies have highlighted its ability to modulate specific receptors and signaling pathways in the body.

In the realm of medicinal chemistry, 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride has been explored for its potential as a lead compound in drug discovery. Its unique structure allows for the fine-tuning of pharmacological properties through chemical modifications. Researchers have synthesized various analogs to enhance its potency and selectivity for specific targets. For instance, modifications at the azepine ring have shown promise in improving the compound's binding affinity to certain receptors.

The biological activity of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride has been extensively studied in both in vitro and in vivo models. In cell-based assays, it has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has shown potential as an analgesic agent by modulating pain pathways in animal models. These findings suggest that the compound could be a promising candidate for the development of new therapeutic agents for inflammatory and pain-related disorders.

Neuroprotective properties are another area where 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride has shown promise. Studies have indicated that it can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate key signaling pathways involved in cell survival and death. These findings open up new avenues for the development of neuroprotective drugs for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride is also an important aspect of its evaluation as a potential drug candidate. Preclinical studies have shown that it exhibits favorable absorption and distribution properties when administered orally or intravenously. The compound's metabolic stability and low toxicity further support its suitability for clinical development.

In conclusion, 1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole Hydrochloride (CAS No. 1803607-15-9) is a multifaceted compound with a wide range of biological activities. Its unique structural features make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover more about its mechanisms of action and therapeutic potential in various diseases.

1803607-15-9 (1H,2H,3H,4H,5H,6H-azepino4,3-bindole Hydrochloride) 関連製品

- 1706005-62-0(4-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)quinolin-2-ol)

- 2680730-43-0(3-(1-Acetylpiperidin-4-yl)-1,2-oxazole-4-carboxylic acid)

- 2507855-59-4((7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate)

- 2172169-16-1(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoyl-4-methylpiperidine-3-carboxylic acid)

- 1603723-80-3(Pentanamide, 2-amino-N,3-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1))

- 2228561-83-7(3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol)

- 2680733-14-4(4-Chloro-2-acetamido-6-methoxybenzoic acid)

- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)

- 1357482-03-1((6S)-5-tert-butoxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid)

- 1424305-15-6(N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide)